N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide
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Overview
Description
N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a hydroxyphenyl group and a tetrahydroindazole moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide typically involves the condensation of 2-hydroxyacetophenone with 4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide under acidic or basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques. Industrial production may also involve the use of continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the hydrazide moiety can be reduced to form corresponding alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H₂SO₄) or iron(III) chloride (FeCl₃).
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide is not fully understood, but it is believed to interact with various molecular targets and pathways. The hydroxyphenyl group may facilitate binding to specific enzymes or receptors, while the indazole moiety could contribute to the compound’s overall stability and reactivity. Further research is needed to elucidate the exact molecular mechanisms involved .
Comparison with Similar Compounds
Similar Compounds
- N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]-3-methoxybenzohydrazide
- (E)-N’-[(1-(5-chloro-2-hydroxyphenyl)ethylidene)thiophene-2-carbohydrazide
Uniqueness
N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide is unique due to its combination of a hydroxyphenyl group and a tetrahydroindazole moiety. This structural arrangement imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C16H18N4O2 |
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Molecular Weight |
298.34 g/mol |
IUPAC Name |
N-[(E)-1-(2-hydroxyphenyl)ethylideneamino]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide |
InChI |
InChI=1S/C16H18N4O2/c1-10(11-6-3-5-9-14(11)21)17-20-16(22)15-12-7-2-4-8-13(12)18-19-15/h3,5-6,9,21H,2,4,7-8H2,1H3,(H,18,19)(H,20,22)/b17-10+ |
InChI Key |
LVTJADJBYRFGNK-LICLKQGHSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=NNC2=C1CCCC2)/C3=CC=CC=C3O |
Canonical SMILES |
CC(=NNC(=O)C1=NNC2=C1CCCC2)C3=CC=CC=C3O |
Origin of Product |
United States |
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